

Pilabactam Sodium: Application Notes and Protocols for Studying β-Lactamase Inhibition Kinetics

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Compound of Interest		
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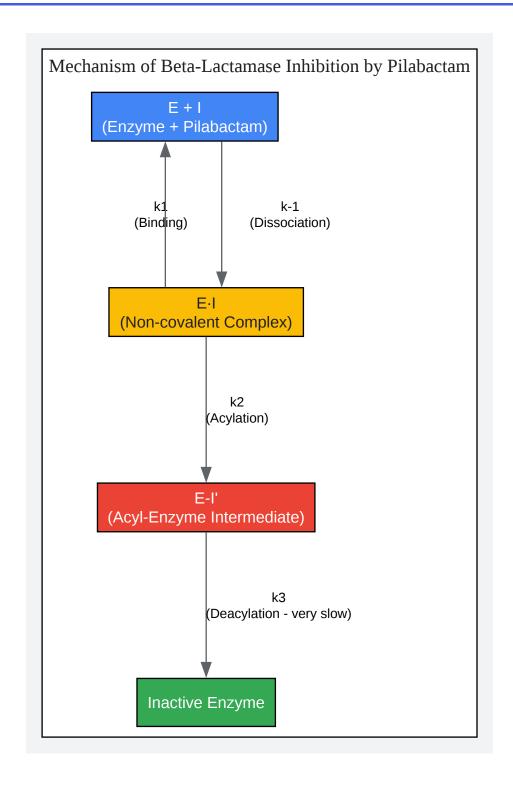
Introduction

Pilabactam sodium, also known as WCK 4234, is a potent, broad-spectrum diazabicyclooctane (DBO) β -lactamase inhibitor. It is designed to be co-administered with β -lactam antibiotics to overcome resistance in a wide range of Gram-negative bacteria. **Pilabactam sodium** exhibits strong inhibitory activity against Ambler class A, C, and notably, class D serine β -lactamases, including challenging carbapenem-hydrolyzing OXA-type enzymes.[1][2][3][4][5][6] Its primary mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase, effectively inactivating the enzyme. This document provides detailed application notes and experimental protocols for researchers studying the β -lactamase inhibition kinetics of **Pilabactam sodium**.

Mechanism of Action

Pilabactam sodium is a time-dependent inhibitor that follows a two-step mechanism. Initially, it forms a reversible, non-covalent complex with the β -lactamase. This is followed by the formation of a covalent bond, leading to the inactivation of the enzyme. The key steps involve the acylation of the active site serine residue by Pilabactam, forming a stable acyl-enzyme intermediate.[1][3]





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Caption: Mechanism of Pilabactam Inhibition.

Data Presentation



The inhibitory activity of **Pilabactam sodium** against various β -lactamases is summarized in the tables below. The data includes the apparent inhibition constant (K_i app) and the second-order acylation rate constant (K_2/K).

Table 1: Inhibition of Class A and C β -Lactamases by **Pilabactam Sodium**

β-Lactamase	Ambler Class	Organism Source	K₁ арр (μМ)	k ₂ /K (M ⁻¹ S ⁻¹)
KPC-2	Α	Klebsiella pneumoniae	0.1 ± 0.02	$(2.7 \pm 0.2) \times 10^6$
PDC-3	С	Pseudomonas aeruginosa	8 ± 1	$(1.1 \pm 0.1) \times 10^4$
ADC-7	С	Acinetobacter baumannii	1.0 ± 0.2	$(1.2 \pm 0.1) \times 10^5$

Data sourced from Papp-Wallace et al. (2018).[3]

Table 2: Inhibition of Class D (OXA-type) Carbapenemases by Pilabactam Sodium

β-Lactamase	Ambler Class	Organism Source	К _і арр (μМ)	k ₂ /K (M ⁻¹ S ⁻¹)
OXA-23	D	Acinetobacter baumannii	2.1 ± 0.3	$(4.1 \pm 0.4) \times 10^4$
OXA-24/40	D	Acinetobacter baumannii	≤ 0.5	(2.5 ± 0.2) × 10 ⁵
OXA-48	D	Klebsiella pneumoniae	0.8 ± 0.1	(6.4 ± 0.6) × 10 ⁵

Data sourced from Papp-Wallace et al. (2018).[3]

Experimental Protocols

Protocol 1: Determination of IC₅₀ Values

Methodological & Application





This protocol outlines the determination of the half-maximal inhibitory concentration (IC_{50}) of **Pilabactam sodium** against a specific β -lactamase using the chromogenic substrate nitrocefin.

Materials:

- Purified β-lactamase enzyme
- Pilabactam sodium
- Nitrocefin
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
 - Dissolve Pilabactam sodium in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.
 - Prepare a stock solution of nitrocefin in DMSO and then dilute to the working concentration in assay buffer.
 - Dilute the purified β-lactamase in assay buffer to the desired concentration.
- Assay Setup:
 - In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.
 - Add varying concentrations of **Pilabactam sodium** to the wells. Include a control well with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

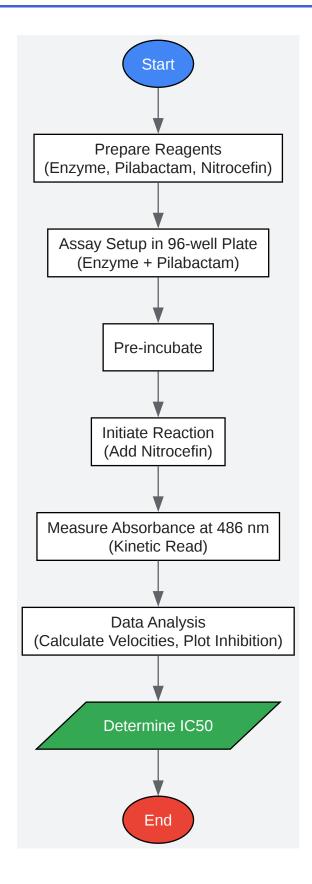
Methodological & Application





- · Initiate Reaction:
 - Add a fixed volume of the nitrocefin solution to each well to start the reaction.
- · Measure Absorbance:
 - Immediately measure the change in absorbance at 486 nm over time using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.





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Caption: IC50 Determination Workflow.



Protocol 2: Determination of Kinetic Parameters (K_i and k_{inact}) for a Time-Dependent Inhibitor

This protocol is designed to determine the kinetic parameters for a slow-binding, time-dependent inhibitor like **Pilabactam sodium**.

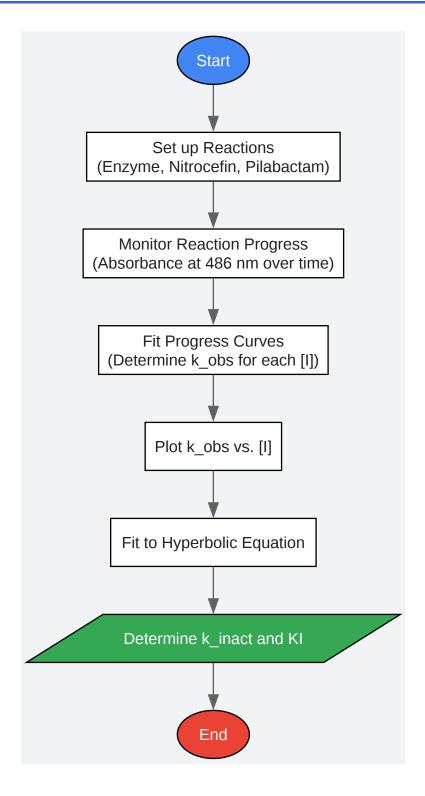
Materials:

Same as Protocol 1.

Procedure:

- Progress Curve Analysis:
 - Set up reactions in a 96-well plate with a fixed concentration of enzyme and nitrocefin.
 - Add varying concentrations of **Pilabactam sodium** to different wells.
 - Monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over an extended period to obtain full progress curves.
- Data Analysis:
 - \circ For each inhibitor concentration, fit the progress curve data to the equation for slow-binding inhibition: $P = v_0 * (1 e^{-k_0bs * t}) / k_0bs$ where P is the product concentration at time t, v_0 is the initial velocity, and k_0bs is the observed first-order rate constant of inactivation.
 - Plot the k obs values against the inhibitor concentration [I].
 - Fit the resulting data to the following equation to determine k_inact and K_i: k_obs = k_inact
 * [I] / (K_i + [I]) where k_inact is the maximal rate of inactivation and K_i is the inhibitor concentration that gives half-maximal inactivation.





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Caption: Workflow for Time-Dependent Kinetics.

Conclusion



Pilabactam sodium is a highly effective inhibitor of a broad range of β-lactamases, including the clinically significant OXA-type carbapenemases. The protocols provided here offer a framework for researchers to accurately determine the kinetic parameters of **Pilabactam sodium** and other novel β-lactamase inhibitors. This information is critical for understanding their mechanism of action and for the development of new therapeutic strategies to combat antibiotic resistance.

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